Roselipin 1B

Metabolic Disease Lipid Metabolism DGAT Inhibition

Researchers dissecting hepatic triglyceride synthesis often lack DGAT2-selective pharmacological probes to distinguish DGAT2- from DGAT1-dependent pathways. Roselipin 1B resolves this gap as a fungal sesterterpenoid glycolipid with confirmed DGAT2 selectivity. • DGAT2 IC50: 40 µM vs. >200 µM for DGAT1 (>5-fold selectivity) • Enables DGAT2-specific pathway dissection in steatosis models • Distinct stereochemistry from roselipin 1A; critical for SAR and binding studies • Fermentation-derived; ≥95% HPLC purity with full analytical documentation

Molecular Formula C40H72O14
Molecular Weight 777.0 g/mol
Cat. No. B1246224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRoselipin 1B
Synonymsoselipin 1A
roselipin 1B
Molecular FormulaC40H72O14
Molecular Weight777.0 g/mol
Structural Identifiers
SMILESCCC(C)CC(C)CC(C)C(C(C)C=C(C)C(C(C)C=C(C)C(C(C)C=C(C)C(=O)OCC(C(C(CO)O)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)O
InChIInChI=1S/C40H72O14/c1-11-20(2)12-21(3)13-26(8)38(54-40-37(50)36(49)35(48)31(18-42)53-40)27(9)15-24(6)32(45)22(4)14-23(5)33(46)25(7)16-28(10)39(51)52-19-30(44)34(47)29(43)17-41/h14-16,20-22,25-27,29-38,40-50H,11-13,17-19H2,1-10H3/b23-14+,24-15+,28-16+/t20?,21?,22?,25?,26?,27?,29-,30-,31-,32?,33?,34-,35-,36+,37+,38?,40+/m1/s1
InChIKeyPQKVMUDGLBZIJJ-BVQPZGNTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Roselipin 1B: Validated DGAT Inhibitor


Roselipin 1B is a fungal sesterterpenoid glycolipid first isolated from the marine-derived fungus Gliocladium roseum KF-1040 [1]. It belongs to the roselipin family of compounds characterized by a highly methylated C20 fatty acid core esterified with D-mannose and D-arabinitol moieties [2]. Roselipin 1B is distinguished from its close analog roselipin 1A by stereochemistry at the arabinitol moiety, where the fatty acid is esterified from a different terminal hydroxy residue [3]. The compound is recognized as an inhibitor of diacylglycerol acyltransferase (DGAT), an enzyme critical for triacylglycerol biosynthesis [4].

Pathway target
DGAT2-selective inhibition for lipid metabolism studies
Compound type
Fungal glycolipid natural product scaffold
Stereochemistry
Arabinitol stereoisomer B enables stereochemical comparison with roselipin 1A

Roselipin 1B: Structural Specificity


Substituting Roselipin 1B with another roselipin analog or a structurally distinct DGAT inhibitor is not functionally equivalent due to significant differences in DGAT isozyme selectivity and inhibitory potency [1]. While the roselipin core structure is essential for DGAT inhibition, subtle modifications drastically alter activity: demannosylation preserves activity, but further truncation abolishes it [2]. Among roselipins, 1B exhibits a distinct DGAT1/DGAT2 selectivity profile, with DGAT2 IC50 of 40 µM compared to >200 µM for DGAT1, which differs from roselipin 1A (DGAT2 IC50 30 µM) [3]. Compared to other natural DGAT inhibitors such as amidepsines and xanthohumol, roselipin 1B demonstrates a unique combination of DGAT2 selectivity and moderate potency, making direct substitution inappropriate for studies requiring precise pharmacological targeting [4].

Analog stereoisomer
Roselipin 1A differs in DGAT2 IC50 and microsomal potency; isozyme selectivity profile may shift.
Other DGAT inhibitors
Amidepsines or xanthohumol may exhibit distinct DGAT1/DGAT2 selectivity, complicating target-specific interpretation.
Core structure modification
Truncation of the roselipin core abolishes DGAT inhibition; structural analogs may lack activity.

Roselipin 1B: Comparative Evidence


DGAT2 Isozyme Selectivity

Roselipin 1B demonstrates marked selectivity for DGAT2 over DGAT1, with IC50 values of 40 µM for DGAT2 and >200 µM for DGAT1 [1]. This selectivity profile differs from roselipin 1A (DGAT2 IC50 30 µM, DGAT1 >200 µM) and contrasts with xanthohumol, which exhibits balanced DGAT1/DGAT2 inhibition (both IC50 40 µM) [2][3].

DGAT2 Isozyme Selectivity
Head-to-head
DGAT2 IC50 40 µM; DGAT1 >200 µM (vs roselipin 1A DGAT2 30 µM; xanthohumol DGAT1/2 40 µM)
Supports DGAT2-selective pathway assay design
>5-fold selectivity; recombinant enzyme assay
Metabolic Disease Lipid Metabolism DGAT Inhibition

DGAT Inhibition in Liver Microsomes

In rat liver microsomal DGAT assays, roselipin 1B exhibits IC50 values ranging from 15 to 22 µM, with a reported specific value of 15 µM in comparative studies [1][2]. This potency is intermediate within the roselipin class: roselipin 1A shows an IC50 of 17 µM, roselipin 2A 22 µM, and roselipin 2B 18 µM [3]. Compared to amidepsine A (IC50 10.2 µM), roselipin 1B is slightly less potent, but significantly more potent than xanthohumol (IC50 50.3 µM) [4].

Liver Microsomal DGAT Inhibition
Head-to-head
IC50 15 µM (rat liver microsomes) vs roselipin 1A 17 µM, amidepsine A 10.2 µM, xanthohumol 50.3 µM
Intermediate potency supports native enzyme inhibition studies
Ranked among tested natural DGAT inhibitors
Enzyme Inhibition Drug Discovery Natural Products

Arabinitol Stereoisomerism

Roselipin 1B is a stereoisomer of roselipin 1A at the arabinitol moiety, where the fatty acid is esterified from a different terminal hydroxy residue [1]. This stereochemical difference results in a 2 µM shift in DGAT2 IC50 (1B: 40 µM vs. 1A: 30 µM) and a 2 µM shift in rat liver microsomal IC50 (1B: 15 µM vs. 1A: 17 µM) [2]. The stereochemistry does not affect DGAT1 selectivity (>200 µM for both) [3].

Arabinitol Stereoisomerism
Head-to-head
DGAT2 IC50 shift 10 µM (40 vs 30 µM for 1A); microsomal IC50 15 vs 17 µM
Enables stereochemical binding site probe studies
May alter tissue distribution or stability
Structural Biology Stereochemistry Natural Product Chemistry

Production Optimization

The production of roselipin 1B from Gliocladium roseum KF-1040 is enhanced when cultured in medium containing natural sea water [1]. This marine-derived strain requires specific culture conditions for optimal roselipin production, which may impact availability and cost compared to synthetically accessible DGAT inhibitors [2].

Production Optimization
Class-level
Fermentation yield enhanced with natural sea water
Procurement may reflect marine strain dependency
Batch variability possible; natural product origin advantage
Fermentation Bioprocessing Natural Product Production

Derivatization and Patents

Roselipin 1B serves as a scaffold for derivative synthesis, as evidenced by patent filings (e.g., JP2002284741, US2002/0193315) claiming roselipin derivatives with modified mannose moieties (hydrogen, mannose, or acetylated mannose) for treating obesity and hyperlipidemia [1][2]. These patents specifically include roselipin 1B as a starting point for generating analogs with potentially improved pharmacological properties, indicating its recognized value as a lead structure [3].

Derivatization & Patents
Source review
Patent filings (JP2002284741, US2002/0193315) claim mannose-modified derivatives
Validated scaffold for SAR exploration
Patent literature may guide analog design
Medicinal Chemistry Patent Analysis Drug Development

Roselipin 1B: Metabolic Disease Applications


DGAT2-Selective Inhibition in Lipid Metabolism

Employ roselipin 1B to dissect DGAT2-specific contributions to hepatic triglyceride synthesis and steatosis, leveraging its >5-fold selectivity for DGAT2 over DGAT1 [1]. This application is critical for distinguishing DGAT2-mediated pathways from DGAT1-dependent processes in metabolic disease models.

Stereoisomer Comparative Pharmacology

Utilize roselipin 1B alongside roselipin 1A to investigate the stereochemical requirements of DGAT2 binding and activity, as the 1B stereoisomer exhibits a 10 µM shift in DGAT2 IC50 compared to 1A [2]. This comparative approach can inform structure-based drug design and SAR studies.

Derivatization and SAR Exploration

Leverage roselipin 1B as a core scaffold for semi-synthetic derivatization, as outlined in patent literature (e.g., US2002/0193315), to generate analogs with modified mannose moieties and potentially enhanced DGAT inhibitory activity or improved pharmacokinetic properties [3].

Application
Selection Property
Validation Focus
DGAT2 pathway inhibition studies
Isozyme selectivity profile
DGAT2-specific assay validation
Stereochemical SAR studies
Stereochemical configuration
Binding pocket interaction characterization
Derivatization and scaffold exploration
Natural product core structure
Derivative synthesis pathways

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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